![molecular formula C14H19ClN6 B1402583 (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride CAS No. 1361118-63-9](/img/structure/B1402583.png)
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride
Overview
Description
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride, otherwise known as 6MPP-Pyrazin-2-amine hydrochloride, is a synthetic compound used in scientific research. It is a derivative of the pyrimidine family of molecules and is structurally related to the compound pyrazinamide. 6MPP-Pyrazin-2-amine hydrochloride has been used in a variety of research applications, including biochemical and physiological studies. The compound has a wide range of advantages and limitations when used in laboratory experiments, and there are a number of potential future directions for its use.
Scientific Research Applications
Synthesis and Application in Heterocyclic Chemistry
The compound "(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride" has notable implications in the field of heterocyclic chemistry. Research has demonstrated its use in the synthesis of various heterocyclic compounds. For instance, it's involved in the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, highlighting its role in the creation of complex chemical structures (Paronikyan et al., 2016). Additionally, its derivatives have been studied for their potential antibacterial activity, as exemplified by the synthesis and evaluation of piperidine-containing pyrimidine imines and thiazolidinones (Merugu, Ramesh, & Sreenivasulu, 2010).
Applications in Organic Synthesis
The compound is also integral in organic synthesis processes. It has been used in the formation of complex organic molecules such as triazaphenalenes, pyrimidines, and pyridines through domino reactions, showcasing its versatility in chemical synthesis (Pratap et al., 2007). Moreover, its involvement in the synthesis of a wide array of pyridine and pyrimidine derivatives, incorporating a (thio)pyrimidine moiety, underscores its utility in producing a diverse range of chemicals (Ho & Suen, 2013).
Contribution to Medicinal Chemistry
In medicinal chemistry, the compound finds its use in the synthesis of pyrazole heterocyclics, which have been evaluated for their insecticidal and antibacterial potential, indicating the compound's significance in the development of new pharmaceuticals and pesticides (Deohate & Palaspagar, 2020). It also plays a role in the synthesis of congested pyridines and pyrimidines, offering potential for creating complex molecular architectures for various applications (Pratap, Kumar, & Ram, 2007).
Mechanism of Action
Target of Action
The primary target of this compound is collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen molecules, which are the main structural proteins in the extracellular matrix and connective tissues .
Mode of Action
The compound interacts with its targets by inhibiting the activity of collagen prolyl 4-hydroxylases . This inhibition disrupts the normal formation and deposition of collagen, leading to changes in the extracellular matrix and connective tissues .
Biochemical Pathways
The inhibition of collagen prolyl 4-hydroxylases affects the collagen synthesis pathway . This can lead to a decrease in the production and deposition of collagen in tissues, which can have various downstream effects depending on the tissue and physiological context .
Pharmacokinetics
The compound’s effectiveness in in vitro studies suggests that it may have suitable bioavailability .
Result of Action
The compound’s action results in a significant reduction in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This indicates that the compound could potentially be developed into novel anti-fibrotic drugs .
properties
IUPAC Name |
6-methyl-2-piperidin-3-yl-N-pyrazin-2-ylpyrimidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6.ClH/c1-10-7-12(19-13-9-16-5-6-17-13)20-14(18-10)11-3-2-4-15-8-11;/h5-7,9,11,15H,2-4,8H2,1H3,(H,17,18,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSBWQQAUNLQQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCNC2)NC3=NC=CN=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.